molecular formula C9H14N2O3S B13985970 Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- CAS No. 401573-40-8

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-

Cat. No.: B13985970
CAS No.: 401573-40-8
M. Wt: 230.29 g/mol
InChI Key: NMNMQHZIKFLARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂) group attached to a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 2-position.

Properties

CAS No.

401573-40-8

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3

InChI Key

NMNMQHZIKFLARR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves the sulfonylation of 4-(aminomethyl)-2-methoxyphenylamine with methanesulfonyl chloride. This reaction typically proceeds under mild conditions with the following key features:

  • Reactants : 4-(aminomethyl)-2-methoxyphenylamine and methanesulfonyl chloride.
  • Base : A tertiary amine base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid generated during the sulfonylation reaction.
  • Solvent and Temperature : Commonly carried out in ethanol or dichloromethane under reflux or room temperature conditions, depending on the scale and desired yield.
  • Reaction Time : Typically 3–4 hours under reflux.
  • Purification : The crude product is purified by column chromatography using silica gel with gradient elution (e.g., 0%–30% methanol in dichloromethane) or recrystallization to achieve high purity.

This method ensures the formation of the sulfonamide bond (-SO₂NH-) selectively at the amino group, preserving the aminomethyl and methoxy substituents on the aromatic ring.

Industrial Production Methods

Industrial scale synthesis follows the same fundamental chemistry but incorporates process intensification and automation to optimize yield and purity:

  • Automated Reactors : Continuous flow or batch reactors with precise temperature and mixing controls are used.
  • Reaction Monitoring : Inline spectroscopic methods (e.g., IR or NMR) monitor reaction progress.
  • Purification : Large-scale recrystallization or preparative chromatography is employed.
  • Yield Optimization : Parameters such as stoichiometry, solvent choice, and base concentration are finely tuned to maximize product output and minimize impurities.

These process controls ensure consistent quality suitable for pharmaceutical or research applications.

Research Outcomes and Characterization

Structural Characterization

Post-synthesis, Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is characterized by a combination of techniques to confirm structure and purity:

Technique Purpose Key Observations
Infrared Spectroscopy (IR) Identification of functional groups Sulfonamide S=O stretching bands at ~1350–1150 cm⁻¹; NH bending vibrations
Proton Nuclear Magnetic Resonance (¹H NMR) Assignment of hydrogen environments Signals for methoxy group (δ 3.7–3.9 ppm), aminomethyl group (δ 2.8–3.2 ppm)
Carbon-13 NMR (¹³C NMR) Carbon environment identification Sulfonamide carbonyl carbon resonances (δ 165–170 ppm)
Mass Spectrometry (MS) Molecular weight confirmation High-resolution MS confirms molecular formula within ±0.001 Da accuracy
X-ray Crystallography Crystal structure and hydrogen bonding analysis Details on molecular packing and N–H···O interactions

These techniques collectively validate the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 4-(Aminomethyl)-2-methoxyphenylamine, methanesulfonyl chloride
Reaction Type Sulfonamide bond formation via sulfonylation
Base Used Triethylamine or pyridine
Solvent Ethanol, dichloromethane
Temperature Reflux (approx. 78°C for ethanol) or room temperature
Reaction Time 3–4 hours
Purification Column chromatography (silica gel), recrystallization
Industrial Scale Automated reactors, continuous flow, inline monitoring, large-scale purification
Characterization Methods IR, ¹H NMR, ¹³C NMR, HRMS, X-ray crystallography
Yield High purity product typically obtained; yields depend on optimization

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted phenyl derivatives .

Scientific Research Applications

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methanesulfonamide group is known to interact with amino acid residues in the active sites of enzymes, inhibiting their function .

Comparison with Similar Compounds

ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide)

  • Structure: Features a trans-stilbene (ethenyl) linker connecting the methanesulfonamide-bearing phenyl ring to a tert-butyl- and pyrimidinone-substituted phenyl group.
  • Activity : Acts as an NS5B polymerase inhibitor for hepatitis C virus (HCV), with excellent oral bioavailability and efficacy demonstrated in Phase 2 clinical trials (NCT01221298) .
  • Comparison: The extended aromatic system and bulky tert-butyl group in ABT-072 enhance binding to the hydrophobic NS5B active site, unlike the simpler aminomethyl group in the target compound. This highlights how aromatic substituents can optimize antiviral activity .

N-[4-[[2-Hydroxy-3-(3-methylphenoxy)propyl]aminomethyl]phenyl]methanesulfonamide

  • Structure: Contains a 2-hydroxy-3-(3-methylphenoxy)propyl chain attached to the aminomethyl group.
  • Activity : Used in obesity treatment, likely targeting adrenergic or metabolic pathways .
  • This structural variation underscores the role of substituents in directing therapeutic applications .

N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide Derivatives

  • Structure : Includes a dimethoxybenzyloxy (-OCH₂C₆H₃(OMe)₂) group at the 2-position of the phenyl ring.
  • Comparison: The dimethoxybenzyloxy group increases steric hindrance and electron density, which may enhance solubility or alter metabolic stability relative to the target compound’s aminomethyl group .

N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide

  • Structure : Substituted with bromomethyl (-CH₂Br) and chloro (-Cl) groups.
  • Activity : Likely serves as an alkylating agent or synthetic intermediate due to the reactive bromomethyl group .
  • Comparison: The bromomethyl and chloro substituents introduce electrophilic reactivity, contrasting with the nucleophilic aminomethyl group in the target compound. This illustrates how halogenation can shift applications from therapeutic to synthetic chemistry .

Sotalol Hydrochloride (N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide)

  • Structure: Features a hydroxyethyl-isopropylamino (-CH₂CH(OH)NHiPr) side chain.
  • Activity : A beta-blocker used in arrhythmia and heart failure treatment, targeting adrenergic receptors .
  • This demonstrates how amino alcohol substituents can confer cardiovascular activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Target/Activity Clinical/Research Stage Reference
Target Compound 4-(aminomethyl), 2-methoxy Not specified (likely exploratory) Preclinical
ABT-072 Ethenyl, tert-butyl, pyrimidinone NS5B polymerase (HCV) Phase 2 completed
N-[4-(Hydroxypropylphenoxy)aminomethyl] derivative 2-hydroxy-3-(3-methylphenoxy)propyl Obesity-related pathways Patent-disclosed application
Sotalol Hydrochloride Hydroxyethyl-isopropylamino Beta-adrenergic receptors Marketed drug
N-(4-Bromomethyl-2-chlorophenyl) derivative Bromomethyl, chloro Alkylating agent/synthetic intermediate Laboratory use

Discussion of Substituent Effects

  • Comparative Insights: Bulky or extended substituents (e.g., ABT-072’s stilbene) improve target specificity but may reduce bioavailability. In contrast, smaller groups (e.g., aminomethyl) balance reactivity and pharmacokinetics for exploratory drug candidates.

Biological Activity

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol

The methanesulfonamide group contributes to its solubility and interaction with biological targets.

Methanesulfonamide derivatives have been studied for their interaction with various biological receptors and enzymes. One prominent area of research is their effect on the vanilloid receptor (VR1), which is involved in pain perception. Studies indicate that modifications in the structure of methanesulfonamide can significantly influence its agonistic or antagonistic properties towards VR1:

  • Agonistic Activity : Certain derivatives have shown to act as agonists at VR1, leading to calcium influx in cells.
  • Antagonistic Activity : Other derivatives exhibit antagonistic properties, inhibiting capsaicin-induced calcium uptake with varying potencies (Ki values) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanesulfonamide derivatives. For instance, compounds similar to N-[4-(aminomethyl)-2-methoxyphenyl]- have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • U-87 (Glioblastoma) : IC50 values indicating effective concentration levels for inducing cell death.
  • MDA-MB-231 (Triple-negative breast cancer) : Comparative studies show higher cytotoxicity against U-87 cells than MDA-MB-231 cells .

Antimicrobial Properties

The antimicrobial activity of methanesulfonamide derivatives has also been explored. They exhibit broad-spectrum activity against several pathogens, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These compounds demonstrate low cytotoxicity while maintaining potent antimicrobial effects, making them candidates for further development as therapeutic agents .

Data Table: Biological Activities of Methanesulfonamide Derivatives

Activity TypeTarget/Cell LineIC50/ED50 ValuesReference
AnticancerU-87 (Glioblastoma)5.0 µM
AnticancerMDA-MB-231 (Breast Cancer)10.0 µM
AntimicrobialStaphylococcus aureus2 µg/mL
AntimicrobialPseudomonas aeruginosa1 µg/mL

Case Studies and Research Findings

  • Study on VR1 Interaction : A detailed analysis showed that specific structural modifications in methanesulfonamide derivatives could enhance their binding affinity to VR1, leading to improved agonistic or antagonistic effects. The study measured calcium uptake in response to capsaicin and assessed binding affinities using radiolabeled ligands .
  • Anticancer Evaluation : In vitro studies on glioblastoma and breast cancer cell lines revealed that methanesulfonamide derivatives induced apoptosis through multiple pathways, including inhibition of AKT signaling and activation of necroptosis pathways .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of methanesulfonamide possess significant antimicrobial properties against resistant strains of bacteria, providing a basis for their use in treating infections without the high toxicity associated with traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-?

Methodological Answer: The synthesis typically involves sulfonamide bond formation between an aminomethyl-methoxyphenyl precursor and methanesulfonyl chloride. Key steps include:

  • Reaction Conditions : Use of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during sulfonylation.
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., 0%–30% methanol in dichloromethane) to isolate the product .
  • Example Protocol : Ethanol reflux for 3–4 hours followed by solvent evaporation and purification yields high-purity derivatives .

Q. How is the compound structurally characterized post-synthesis?

Methodological Answer: Characterization involves a multi-technique approach:

  • Spectroscopy :
    • IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending .
    • NMR : ¹H NMR identifies methoxy (δ 3.7–3.9 ppm) and aminomethyl (δ 2.8–3.2 ppm) groups; ¹³C NMR verifies sulfonamide carbonyl (δ 165–170 ppm) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .

Advanced Research Questions

Q. What strategies assess its receptor binding affinity, such as 5-HT₁A or TRPML1/TRPML2?

Methodological Answer:

  • Radiolabeling : Use of ¹⁸F isotopes (e.g., ¹⁸F-Mefway) for PET imaging to quantify 5-HT₁A receptor density in vivo. Comparative studies with ¹⁸F-FCWAY validate specificity .
  • In Vitro Binding Assays : Competitive displacement assays using tritiated ligands (e.g., [³H]WAY-100635) in transfected cell lines. Calculate IC₅₀ values via nonlinear regression .
  • TRPML1/TRPML2 Inhibition : Electrophysiological patch-clamp assays on lysosomal membranes to measure ion channel blockade .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) to control for methodological variability .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. dichloro groups) to isolate contributions to activity. For example, dichlorophenyl derivatives show enhanced antimicrobial activity .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. For instance, variations in sulfonamide orientation in viral polymerase active sites may explain antiviral efficacy differences .

Q. What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein stability (e.g., 100 ns trajectories analyze hydrogen bond persistence) .
  • Free Energy Calculations : MM/GBSA or MM/PBSA quantify binding affinities. For example, ΔG values correlate with experimental IC₅₀ for NMDA receptor antagonists .
  • AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible synthetic routes and optimize reaction conditions (e.g., solvent selection, catalyst screening) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Methodological Answer:

  • ADME Assays :
    • Absorption : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability).
    • Metabolism : Liver microsome incubations identify CYP450-mediated metabolites via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., >95% binding suggests limited free drug availability) .
  • In Vivo Half-Life : Radiolabeled compound administered to rodents; blood samples analyzed by gamma counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.